Horsfiline

Beschreibung

Methodologies for Natural Product Extraction from Botanical Sources

The initial step in obtaining horsfiline from Horsfieldia superba involves the extraction of alkaloids from the plant material, typically the leaves ird.frnih.gov. General methods for natural product extraction from botanicals include techniques such as maceration, percolation, Soxhlet extraction, and more modern approaches like ultrasound-assisted extraction (UAE) and accelerated solvent extraction (ASE) hielscher.cominnspub.netaktpublication.com. These methods aim to separate the desired compounds from the plant matrix using appropriate solvents hielscher.cominnspub.net. The choice of solvent is crucial and depends on the polarity and solubility of the target compounds, such as alkaloids aktpublication.com. Common solvents used for alkaloid extraction include ethanol, methanol, water, chloroform, and ethyl acetate hielscher.comaktpublication.com.

In the specific case of this compound's initial isolation, extraction of alkaloids from the leaves of Horsfieldia superba was carried out using conventional methods ird.fr. The combined extracts are typically concentrated, and the alkaloid fraction is then subjected to further purification steps ird.fr.

Chromatographic Separation and Purification Techniques

Following the initial extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude plant extract ird.fr. Chromatography enables the isolation and purification of specific target compounds based on their differential interaction with a stationary phase and a mobile phase bioanalysis-zone.com. Various chromatography methods are employed for the purification of natural products, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) ird.frbioanalysis-zone.com.

In the isolation of this compound, column chromatography was used to separate the main constituents of the alkaloid fraction ird.fr. Further purification of this compound was achieved through techniques such as TLC or crystallization ird.fr. For synthetic approaches to this compound, purification steps often involve column chromatography on silica gel using specific solvent systems, such as methanol-chloroform or ethyl acetate-hexane mixtures beilstein-journals.orggoogle.com. Recrystallization can also be used to purify the major enantiomer nih.gov.

Spectroscopic Approaches for Structural Characterization

Spectroscopic methods are indispensable for determining the chemical structure of isolated and purified compounds like this compound ird.frjapsonline.comresearchgate.netsemanticscholar.org. These techniques provide detailed information about the molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule japsonline.comresearchgate.net.

For this compound, the structure was primarily determined through spectral analysis, including ¹H NMR and ¹³C NMR data ird.fr. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula ird.fr. Infrared (IR) spectroscopy provides information about the functional groups present beilstein-journals.orgjapsonline.comsemanticscholar.orgacs.orgresearchgate.net. GC-MS can also be used for analysis beilstein-journals.org.

Detailed spectroscopic data for this compound has been reported. For example, ¹H NMR (300 MHz, CDCl₃) shows characteristic peaks including signals for methyl groups, methylene protons, methine protons, aromatic protons, and the NH proton beilstein-journals.org. ¹³C NMR (75 MHz, CDCl₃) provides signals corresponding to each unique carbon environment in the molecule, including the carbonyl carbon, aromatic carbons, and carbons in the spirocyclic system beilstein-journals.org. Mass spectral data, such as GC-MS showing an m/z of 232, support the molecular weight beilstein-journals.org. The molecular formula of this compound was determined by HRMS ird.fr. The proposed structure was derived from the interpretation of these spectroscopic data ird.fr.

The absolute configuration of (-)-horsfiline was later confirmed through synthesis nih.gov.

Eigenschaften

IUPAC Name |

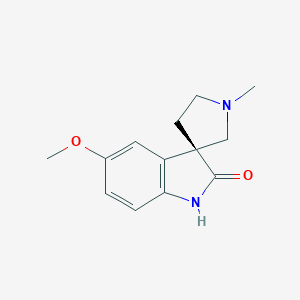

(3R)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOLLKGLJIUGLG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2(C1)C3=C(C=CC(=C3)OC)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453071 | |

| Record name | Horsfiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136247-72-8 | |

| Record name | (3R)-5-Methoxy-1′-methylspiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136247-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Horsfiline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136247728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Horsfiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Horsfiline, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5HUZ2HBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways of Horsfiline

Biogenetic Hypotheses for Spirooxindole Formation

The formation of the characteristic spirooxindole core from indole alkaloid precursors involves complex rearrangements and transformations. One proposed biogenetic hypothesis for spirooxindole alkaloid formation suggests that 3S precursors undergo enzymatic epimerization to their corresponding 3R precursors. biorxiv.orgacs.org Following this epimerization, cytochrome P450 enzymes are hypothesized to catalyze an oxidative rearrangement to form the spirooxindole scaffold. biorxiv.orgnih.govacs.org

Another proposed mechanism involves the oxidation of 3S precursors to an iminium intermediate. biorxiv.orgacs.org In the biosynthesis of other alkaloids, such as vinblastine, a flavin-dependent enzyme like precondylocarpine acetate synthase (PAS) is known to oxidize tertiary amines to iminium intermediates. biorxiv.orgacs.org It is hypothesized that a similar enzymatic step could be involved in the formation of an iminium intermediate from a tetrahydro-β-carboline precursor in the horsfiline pathway. biorxiv.org

Computational and synthetic studies on related spirooxindole alkaloids, such as those in the paraherquamide pathway, suggest that spirocycle formation can occur via mechanisms involving epoxidation on the indole ring followed by a (semi-)pinacol rearrangement. nih.govnih.gov This type of rearrangement could lead to the formation of the spirooxindole system. nih.gov

Enzymatic Transformations in this compound Biosynthesis

While specific enzymes directly involved in this compound biosynthesis have not been fully elucidated, research on the biosynthesis of other spirooxindole alkaloids provides clues about the types of enzymatic transformations likely involved.

The initial steps of the MIA pathway, leading to strictosidine, are catalyzed by well-characterized enzymes such as tryptophan decarboxylase (TDC), which produces tryptamine, and strictosidine synthase (STR), which forms strictosidine from tryptamine and secologanin. acs.orgwikipedia.orgnih.gov Strictosidine β-D-glucosidase (SGD) then deglycosylates strictosidine, yielding a reactive aglycone. acs.org

The conversion of indole alkaloids to spirooxindole alkaloids is thought to involve cytochrome P450 enzymes. biorxiv.orgnih.govacs.org For instance, a cytochrome P450 enzyme from Mitragyna speciosa (MsCYP72056) has been reported to catalyze the formation of tetracyclic spirooxindole alkaloids from a 3R-hirsuteine precursor through oxidative rearrangement. biorxiv.orgresearchgate.net This suggests that similar P450-mediated oxidation and rearrangement steps are crucial for spirooxindole formation in plants. biorxiv.orgacs.org

Enzymatic epimerization of 3S precursors to 3R precursors is also indicated as a key step before the spirooxindole-forming oxidation. biorxiv.orgacs.org Studies on Mitragyna speciosa have identified an oxidase/reductase pair that catalyzes the epimerization of monoterpene indole alkaloids, providing access to 3R-MIAs which can then be converted to spirooxindoles by enzymes like MsSAS (a cytochrome P450). biorxiv.org

Precursor Incorporation Studies and Pathway Delineation

Precursor incorporation studies have been instrumental in delineating biosynthetic pathways for various natural products, including alkaloids. While specific studies directly detailing this compound biosynthesis through precursor feeding were not extensively found in the provided context, research on related spirooxindole alkaloids has utilized this technique.

For example, in the study of fungal indole alkaloids containing the bicyclo[2.2.2]diazaoctane core, precursor incorporation studies with labeled compounds like deoxybrevianamide E have provided insights into the sequence of events, suggesting that oxidation of the indole can occur before cycloaddition in some cases. nih.gov

Studies aimed at developing platforms for producing spirooxindole analogues have involved feeding substituted tryptamines to plants overexpressing relevant enzymes like strictosidine synthase and strictosidine-β-d-glucosidase. biorxiv.orgacs.org This approach allows for the investigation of enzyme substrate specificity and the potential to produce diverse spirooxindole structures through precursor-directed biosynthesis. biorxiv.org

The successful synthesis of this compound and its analogues through various chemical routes, some of which are inspired by proposed biogenetic pathways, also indirectly supports certain mechanistic hypotheses for spirooxindole formation in nature. beilstein-journals.orgresearchgate.netnih.govresearchgate.netrsc.orgunigoa.ac.inresearchgate.netethz.chgoogle.com

Chemical Modification and Derivative Synthesis of Horsfiline

Synthesis of Spirooxindole Analogues and Derivatives

The spirooxindole core structure, exemplified by horsfiline, is a key motif in many alkaloids with promising pharmacological activities. nih.gov The synthesis of spirooxindole analogues and derivatives of this compound has been a significant area of research, with various synthetic strategies developed to construct this complex framework.

One approach involves the oxidative rearrangement of tetrahydro-β-carbolines. beilstein-journals.orgethz.chresearchgate.net This method has been applied to the synthesis of both racemic and enantiomeric forms of this compound. beilstein-journals.orgethz.ch For instance, the reaction of a tetrahydro-β-carboline derivative with an oxidant like lead tetraacetate or trichloroisocyanuric acid can lead to the formation of the spirooxindole core. beilstein-journals.orgresearchgate.net

Another prominent strategy is the use of 1,3-dipolar cycloaddition reactions. researchgate.net Azomethine ylides, often generated in situ from precursors like formaldehyde and sarcosine, can undergo cycloaddition with 2-oxoindolin-3-ylidene derivatives to construct the spiro[pyrrolidine-3,3′-oxindole] system found in this compound. This method has been successfully employed in the synthesis of (-)-horsfiline.

Palladium-catalyzed reactions have also proven effective for the synthesis of spirooxindoles. nih.govjuniperpublishers.comacs.orgacs.orgthieme-connect.com A notable example is the intramolecular α-arylation of amides, which has been applied to the synthesis of functionalized spirooxindoles, including this compound. juniperpublishers.comacs.orgacs.org This approach allows for the assembly of the spirooxindole natural product in a relatively short number of steps from readily available starting materials. acs.org Additionally, a palladium-catalyzed domino Heck-cyanation sequence has been reported as a key step in the total synthesis of this compound, demonstrating the utility of this metal catalysis in constructing the 3,3′-disubstituted oxindole core. thieme-connect.com

Other synthetic methodologies include the Wittig olefination-Claisen rearrangement tandem reaction, which has been applied to the construction of the spiro[pyrrolidin-3,3'-oxindole] ring system in this compound synthesis. unigoa.ac.inbeilstein-journals.orgwikipedia.org This sequence converts a starting material like o-nitrobenzaldehyde into a 4-pentenal derivative, a versatile intermediate for natural product synthesis. wikipedia.org Ring-closing metathesis catalyzed by ruthenium complexes has also been utilized for the regioselective synthesis of spiro-oxindoles from 3,3-diallyl oxindoles. sciforum.net

Multicomponent reactions offer an efficient route to diverse spirooxindole derivatives. researchgate.netresearchgate.netacs.org These reactions allow for the rapid assembly of complex spirooxindole scaffolds from simple starting materials in a single pot. researchgate.netacs.org For instance, a one-pot three-component reaction involving dimethyl acetylenedicarboxylate, a 3-phenylimidazo[5,1-a]isoquinoline, and N-alkylisatins has been used to synthesize spirooxindole-3,3′-pyrrolines derivatives. researchgate.net

Functionalization Strategies for this compound Scaffolds

The spirooxindole scaffold of this compound provides multiple positions for chemical modification and functionalization, allowing for the creation of diverse derivatives. Strategies for functionalizing spirooxindole cores include alkylation, acylation, and nitrosation of the nitrogen atoms within the indole and pyrrole rings. nuph.edu.ua Studies on spiro-2-oxindole[3,3']pyrrole derivatives have shown that acylation can occur at both the secondary amino groups of the pyrrole and indole fragments, while alkylation tends to proceed at the indole nitrogen. nuph.edu.ua

The introduction of various substituents onto the spirooxindole framework can significantly impact the properties of the resulting compounds. For example, the synthesis of functionalized spirooxindoles through palladium-catalyzed intramolecular α-arylation of amides highlights the ability to incorporate different functional groups during the construction of the core scaffold. juniperpublishers.comacs.org

Functionalization can also be achieved through reactions on pre-formed spirooxindoles or intermediates in their synthesis. The conversion of intermediates with specific functional groups, such as hydroxyl or protected amine moieties, can lead to the desired this compound derivatives. For instance, in one synthesis of this compound, a selective methylation of a secondary amine over an amide functionality was required, which was achieved through a two-step process involving formaldehyde and a reducing agent. thieme-connect.com

The development of novel methodologies, such as the Smiles-Truce cascade reaction, has enabled the synthesis of densely functionalized pyrrolidinones, which can serve as precursors to spirooxindoles like coerulescine and this compound. nih.gov This indicates that functionalization strategies can be integrated into the synthetic routes to access complex spirooxindole derivatives.

Synthetic Accessibility of Diverse Spirooxindole Chemotypes

The diverse biological activities associated with spirooxindoles have driven the development of numerous synthetic methods to access a wide range of spirooxindole chemotypes. nih.govsciforum.net The synthetic accessibility of these diverse structures is crucial for medicinal chemistry efforts aimed at discovering new drug candidates.

Various starting materials and reaction pathways contribute to the diversity of accessible spirooxindoles. Methyleneindolinones and isatin derivatives are widely employed as starting materials for spirooxindole synthesis. nih.gov The ability to introduce different substituents onto these precursors allows for the synthesis of a broad spectrum of spirooxindole structures with varying electronic and steric properties.

The application of different catalytic systems, including transition metal catalysts like palladium and ruthenium, as well as organocatalysts and chiral catalysts, enables the stereoselective synthesis of spirooxindoles and the construction of complex polycyclic systems fused with the spirooxindole core. nih.govsciforum.netresearchgate.netacs.org For example, chiral catalysts have been developed for asymmetric 1,3-dipolar cycloaddition reactions, leading to enantiomerically enriched spirooxindoles. researchgate.net

Multicomponent reactions are particularly valuable for generating molecular diversity within the spirooxindole class. researchgate.netacs.org By combining three or more components in a single reaction vessel, it is possible to rapidly synthesize libraries of spirooxindole derivatives with variations in multiple positions of the scaffold. This parallel synthesis approach significantly enhances the efficiency of exploring the chemical space around the spirooxindole core.

Structure-activity Relationship Investigations of Horsfiline and Its Analogues

Correlative Studies of Structural Features and Biological Function

Correlative studies in the SAR of Horsfiline and its analogues involve systematically altering specific parts of the molecule and evaluating the resulting changes in biological activity. This helps to establish relationships between particular structural motifs and their functional roles. The spirooxindole core, present in this compound, is a significant structural feature found in numerous natural products and synthetic compounds with diverse biological activities, including antileishmanial, antimycobacterial, acetylcholinesterase inhibitory, and anticancer properties mdpi.comresearchgate.net.

Studies on synthetic spirooxindole derivatives, which share the core structure of this compound, have demonstrated varying degrees of activity against different biological targets. For example, a series of functionalized spiro[indoline-3,2′-pyrrolidin]-2-one and spiro[indoline-3,3′-pyrrolizin]-2-one derivatives, synthesized via microwave-assisted 1,3-dipolar cycloaddition, were evaluated for antileishmanial activity against Leishmania donovani. mdpi.com. These studies identified specific analogues with notable activity, such as compounds 24a, 24e, 24f, and 25d, which showed IC50 values in the low micromolar range mdpi.comresearchgate.net. These findings suggest that modifications to the substituents on the spirooxindole core and the fused ring system can significantly impact biological function mdpi.comresearchgate.net.

The synthesis of libraries of compounds based on the this compound scaffold is a strategy employed to explore the chemical space around this core structure and identify analogues with enhanced or novel biological activities rsc.org. Diversification of the this compound scaffold has been achieved through various chemical reactions, such as Ullmann–Goldberg cross-coupling, reductive amination, and urea formation, allowing for the introduction of different functional groups and ring systems rsc.org. These correlative studies provide valuable data for understanding which structural changes are tolerated and which are critical for maintaining or improving desired biological effects.

Chirality-Activity Relationship Analysis

Chirality, the property of a molecule being non-superimposable on its mirror image, can play a critical role in its interaction with biological targets, which are often chiral themselves the-innovation.org. This compound possesses a chiral center at the spiro carbon atom nih.gov. The naturally occurring form of this compound is typically reported as (+)-Horsfiline, with a specific stereochemistry wikipedia.orgnih.gov.

Investigations into the chirality-activity relationship of this compound and its analogues involve synthesizing and evaluating both enantiomers (mirror images) of the compounds to determine if their biological activity differs. Enantioselective synthetic routes have been developed to access specific stereoisomers of spirooxindoles, including (-)-Horsfiline researchgate.netsu.ac.th. While the provided search results mention the existence of both (+)- and (-)-Horsfiline and synthetic methods to obtain them enantioselectively researchgate.netsu.ac.th, detailed comparative studies explicitly outlining the differences in biological activity between the enantiomers of this compound or its direct analogues were not prominently featured in the search snippets. However, the general importance of chirality in biological systems and for spirooxindole derivatives is acknowledged mdpi.comthe-innovation.org, suggesting that the stereochemistry at the spiro center is likely to influence the binding affinity and efficacy of this compound and its analogues with their biological targets. Further specific studies would be needed to fully elucidate the precise chirality-activity relationship for this compound itself.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response slideshare.net. These models can be derived from the structures of known active compounds (ligand-based) or from the structure of the biological target (structure-based) slideshare.net. Pharmacophore models are valuable tools in drug discovery for virtual screening of chemical databases to find new potential lead compounds and for guiding lead optimization efforts slideshare.net.

For spirooxindole derivatives, including those related to this compound, pharmacophore modeling has been employed in the search for new biologically active compounds mdpi.comresearchgate.net. For instance, pharmacophore-based approaches have been utilized in the identification of ligands for aminergic G-protein coupled receptors, such as the 5-HT6 receptor, using spiro[pyrrolidinyl-3,3′-oxindole] scaffolds as a starting point mdpi.com. These models typically define features such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups that are crucial for binding to the target receptor mdpi.com.

Lead optimization strategies for this compound analogues involve refining the structure of initial hit compounds to improve their potency, selectivity, solubility, and stability biobide.com. This often entails systematic structural modifications guided by SAR data and computational techniques like pharmacophore modeling and molecular docking researchgate.netslideshare.netbiobide.com. The spirooxindole scaffold's favorable properties, such as good solubility profiles, stable shapes, and metabolic stability, make it an attractive template for designing and optimizing drug leads researchgate.net. Strategies can include the introduction or modification of substituents at various positions of the spirooxindole core and the fused ring system to enhance interaction with the target or improve pharmacokinetic properties rsc.orgmdpi.com. Structural simplification is another strategy in lead optimization, aiming to reduce molecular complexity while retaining or improving desired activity nih.gov.

Mechanistic Research on the Biological Activities of Horsfiline

Molecular Target Identification and Pathway Elucidation

The precise molecular targets and detailed pathways modulated by horsfiline itself are not extensively documented in the provided search results. However, studies on related spirooxindole derivatives offer insights into potential mechanisms. For instance, some spirooxindole conjugates have shown significant inhibitory potential against MDM2, a protein involved in cell cycle regulation, by effectively binding within the MDM2 receptor pocket. researchgate.net This suggests that spirooxindole scaffolds, including the core structure found in this compound, can interact with specific protein targets.

Furthermore, research on spirooxindole-pyrrolidine heterocyclic hybrids has indicated that their anticancer activity against hepatocellular carcinoma cells involves the induction of oxidative stress carried by reactive oxygen species (ROS) and the involvement of caspases, suggesting an apoptotic pathway. mdpi.com While this study focuses on synthetic hybrids, it highlights potential cellular pathways that compounds with the spirooxindole framework might influence.

Molecular docking studies on various spirooxindole derivatives have been employed to predict potential targets based on molecular similarity and shape. rsc.org These studies can suggest a likelihood of targeting enzymes, proteases, G protein-coupled receptors, cytosolic proteins, and electrochemical transporters, providing avenues for further investigation into this compound's specific interactions. rsc.org

Cellular and Biochemical Studies of this compound Activity

Cellular studies on spirooxindole derivatives structurally related to this compound have demonstrated significant biological activities, including anticancer effects. For example, synthesized spirooxindole–pyrrolidine heterocyclic hybrids have been evaluated for their impact on the viability and proliferation of HepG2 cancer cells. mdpi.com These studies showed that the activity is dependent on both concentration and incubation period, with some derivatives exhibiting high activity and low IC50 values. mdpi.com

Morphological assessments in these studies have revealed dramatic cellular effects, such as cell rounding, shrinkage, and monolayer disruption, indicative of cytotoxic activity. nih.gov While these findings pertain to analogues, they suggest that the spirooxindole core present in this compound can induce significant changes in cancer cell morphology and viability.

The spiro[pyrrolidin-3,3′-oxindole] ring system, a core structural motif of this compound, is present in a number of cytostatic alkaloids. nih.govbeilstein-journals.org Research on these related compounds, such as spirotryprostatins A and B, has shown activity as cell-cycle inhibitors, which is often correlated with in vitro anti-cancer activity. rsc.orgrsc.org

Enzymatic Inhibition and Modulatory Effects

While direct evidence of this compound's enzymatic inhibition is limited in the provided results, studies on related compounds within the spirooxindole class offer potential areas of investigation. For instance, some spirooxindole derivatives have shown inhibitory potential against enzymes like α-glucosidase and α-amylase, which are relevant in the context of antidiabetic activity. researchgate.netmdpi.com

Furthermore, spirooxindole derivatives have been investigated as potential acetylcholinesterase (AChE) inhibitors. rsc.orgmdpi.comacs.org Molecular docking and dynamics simulations have been utilized to study the binding interactions between these spirooxindoles and the active residues of enzymes like AChE. rsc.org These studies highlight the potential for spirooxindoles to modulate enzymatic activity through specific binding interactions.

The chemical structure of indole-containing scaffolds, including spirooxindoles like this compound, can undergo conformational changes, such as tautomerization in polar solvents, which may enhance their biological effects on enzymes. researchgate.net The presence of functional groups and the spirocyclic moiety can influence the lipophilic character and facilitate interactions with biological targets, including enzymes. researchgate.net

Advanced Analytical Techniques in Horsfiline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including natural products like horsfiline. It provides detailed information about the connectivity of atoms and the arrangement of functional groups within a molecule mdpi.comrsc.org. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are crucial for assigning signals to specific nuclei and determining coupling patterns, which helps piece together the molecular skeleton mdpi.comnd.edu.

In the study of this compound and related spirooxindole derivatives, NMR spectroscopy is routinely used to confirm the synthesized structures by comparing experimental spectra to expected shifts and coupling constants ajrconline.orgresearchgate.netsemanticscholar.orgmdpi.comacs.org. For instance, ¹H and ¹³C NMR data are essential for verifying the presence and position of key features like the methoxy group, the N-methyl group, and the spiro center in the this compound structure wikipedia.orgird.frnih.gov. Analysis of chemical shifts and coupling constants in ¹H NMR spectra provides insights into the local electronic environment and the spatial relationship between protons nd.edu. ¹³C NMR spectroscopy confirms the carbon skeleton and the presence of different types of carbon atoms, such as carbonyl carbons and those in aromatic and aliphatic regions ajrconline.orgacs.org. Two-dimensional NMR techniques further aid in establishing correlations between protons and carbons (HSQC) and identifying long-range correlations (HMBC), which are vital for confirming the connectivity, especially around the spiro junction mdpi.com.

Example NMR Data (Illustrative based on related compounds): While specific detailed NMR data for this compound itself from the search results suitable for a table is limited, studies on related spirooxindole compounds provide examples of the type of data obtained mdpi.comacs.orgua.es.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Illustrative) |

| ¹H | ~3.7 | s | - | OCH₃ |

| ¹H | ~3.0 | s | - | NCH₃ |

| ¹H | Aromatic protons | m, d, t | varies | Indole ring |

| ¹³C | ~170-180 | s | - | Carbonyl (C-2) |

| ¹³C | ~50-60 | s | - | Spiro carbon (C-3) |

| ¹³C | ~55-65 | q | - | OCH₃ |

| ¹³C | ~30-40 | q | - | NCH₃ |

| ¹³C | Aromatic carbons | s, d | - | Indole ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its structure through the analysis of fragmentation patterns libretexts.org. For this compound, MS is used to confirm its molecular formula by accurately measuring the mass-to-charge ratio (m/z) of the molecular ion wikipedia.orgnih.gov. The fragmentation pattern observed in the mass spectrum provides characteristic peaks corresponding to fragment ions formed by the dissociation of the molecular ion libretexts.orgnih.gov. This fragmentation pattern serves as a fingerprint for the compound and can provide valuable structural information, particularly regarding the substructures present and the points of cleavage within the molecule libretexts.org.

Studies involving the synthesis and characterization of this compound and its analogues frequently report mass spectral data, often high-resolution mass spectrometry (HRMS), to confirm the elemental composition ua.esnih.gov. Analysis of the fragmentation ions can help support the proposed structure by revealing expected cleavage pathways of the spirooxindole core and its substituents.

Example MS Data (Illustrative based on related compounds): While specific detailed fragmentation data for this compound suitable for a table was not extensively found, the molecular formula and mass are consistently reported.

| Type of Ion | m/z Value (Illustrative) | Proposed Fragment (Illustrative) |

| Molecular Ion | 232.12 (for C₁₃H₁₆N₂O₂) | [M]+• or [M+H]+ |

| Fragment Ion | Various | Characteristic fragments |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers springernature.comsoton.ac.uk. For this compound, which possesses a spiro center that is a stereogenic center, determining the absolute stereochemistry is crucial. While NMR and MS provide structural information, X-ray crystallography can unambiguously establish the spatial arrangement of atoms and the absolute configuration, provided that suitable single crystals can be obtained springernature.com.

The absolute configuration of (-)-horsfiline has been assigned, and X-ray crystallography is a technique that has been applied in studies involving spirooxindole compounds to confirm stereochemistry soton.ac.ukresearchgate.net. This technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal lattice. Analysis of this pattern allows for the calculation of electron density maps, from which the positions of atoms can be determined springernature.com. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration soton.ac.ukchem-soc.si.

Computational Chemistry Applications in Horsfiline Research

Electronic Structure and Reactivity Analysis through Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure and predict the reactivity of molecules like horsfiline and its analogs. researchgate.netresearchgate.netmdpi.com These calculations can provide information about optimized molecular geometry, charge distribution, and energy levels. researchgate.netresearchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by examining the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of molecules. core.ac.uklibretexts.orgtaylorandfrancis.comwikipedia.org The energy and spatial distribution of the HOMO and LUMO can indicate sites prone to electrophilic or nucleophilic attack and predict the likelihood and regioselectivity of chemical reactions. libretexts.orgtaylorandfrancis.comuantwerpen.be For spirooxindole derivatives, including those structurally related to this compound, DFT calculations are used to determine HOMO and LUMO energy levels and visualize their spatial distribution. researchgate.netuantwerpen.be The energy gap between the HOMO and LUMO is often correlated with chemical stability and reactivity. uantwerpen.beresearchgate.net

Local Reactivity Descriptors

Local reactivity descriptors, derived from conceptual DFT, provide insights into the specific sites within a molecule that are most likely to participate in chemical reactions. researchgate.netmdpi.comresearchgate.netrsc.org Fukui functions (f+ and f-) and the Dual Descriptor (Δf(r)) are common local reactivity descriptors used to identify electrophilic and nucleophilic attack sites. uantwerpen.bemdpi.comrsc.org These descriptors are calculated based on changes in electron density upon the addition or removal of an electron. uantwerpen.be For spirooxindole systems, local reactivity descriptors obtained from DFT calculations have been used to explain regioselectivity in cycloaddition reactions and understand potential interaction sites. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational techniques for studying the three-dimensional structure, flexibility, and interactions of molecules like this compound. researchgate.netresearchgate.netstanford.edumdpi.com

Ligand-Target Interaction Analysis via Molecular Docking

Molecular docking is a widely used computational technique to predict the preferred binding orientation (pose) of a ligand (such as this compound or its analogs) to a target protein and estimate the binding affinity. researchgate.netresearchgate.netresearchgate.netresearchgate.netdntb.gov.uarsc.orgdoi.orgmdpi.comnih.gov This method treats the molecule as a ligand and explores its potential interactions within the binding site of a receptor, such as enzymes or regulatory proteins. researchgate.netresearchgate.netdoi.orgmdpi.com Docking studies provide insights into the types of interactions involved, including hydrogen bonds, pi-pi stacking, and hydrophobic interactions, and can help rationalize observed biological activities or guide the design of new ligands with improved binding characteristics. researchgate.netresearchgate.net While specific docking studies of this compound itself were not prominently found in the search results, studies on related spirooxindole derivatives targeting various proteins, including bacterial regulators and cholinesterases, demonstrate the applicability of this method to the spirooxindole scaffold. researchgate.netrsc.orgdoi.orgmdpi.com These studies typically report binding energies (e.g., in kcal/mol) and visualize the key interactions between the ligand and the protein residues. researchgate.netresearchgate.net

Conformational Analysis

Conformational analysis using computational methods explores the different possible three-dimensional arrangements (conformers) of a molecule and their relative energies. scispace.comirbbarcelona.orgutrgv.edunih.gov Understanding the conformational landscape of a flexible molecule like this compound is crucial because its biological activity can be dependent on its shape and flexibility. irbbarcelona.org Methods range from systematic or stochastic conformational searches to molecular dynamics simulations. irbbarcelona.orgnih.gov Molecular dynamics simulations track the time evolution of a molecular system, providing information about its dynamic behavior and sampling different conformers based on the forces between atoms. stanford.edumdpi.com While direct computational conformational analysis studies specifically focused on this compound were not detailed in the search results, the importance of conformational analysis for spirocyclic systems and drug-like molecules is well-established in computational chemistry literature. scispace.comirbbarcelona.orgnih.gov Studies on related spirooxindoles and other flexible ligands highlight the use of molecular mechanics and quantum mechanics calculations to identify low-energy conformers and understand the influence of conformation on interactions. utrgv.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies represent a computational approach used to establish a mathematical relationship between the chemical structure of a set of compounds and their observed biological activity or property. The fundamental principle underlying QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. By quantifying these molecular characteristics using numerical descriptors, statistical models can be built to predict the activity of new, untested compounds and to gain insights into the structural requirements for optimal activity. nih.govnih.gov

In the context of this compound research, while direct, detailed QSAR models specifically focused only on this compound itself are not extensively reported in the immediate search results, QSAR methodologies have been widely applied to the broader class of spirooxindole derivatives, to which this compound belongs. wikipedia.org These studies aim to understand how variations in the spirooxindole scaffold, including substituents and stereochemistry, influence diverse biological activities such as anticancer, antimicrobial, and enzyme inhibition, as well as properties like ADME (Absorption, Distribution, Metabolism, and Excretion). wikipedia.org

QSAR studies on spirooxindole derivatives often involve calculating a variety of molecular descriptors that capture different aspects of molecular structure and properties. These can include:

Electronic descriptors: Such as partial atomic charges, frontier molecular orbital energies (HOMO and LUMO), dipole moment, and electronegativity, which relate to the electronic distribution and reactivity of the molecule.

Steric descriptors: Describing the size and shape of the molecule or its substituents, such as molecular volume, surface area, and connectivity indices.

Hydrophobic descriptors: Representing the lipophilicity or hydrophobicity of the molecule, commonly expressed as the octanol-water partition coefficient (log P).

Topological descriptors: Characterizing the molecular connectivity and branching patterns.

Quantum chemical descriptors: Derived from quantum mechanical calculations, providing more detailed information about the electronic structure and reactivity.

These descriptors are then correlated with experimental biological activity data (e.g., IC50, EC50, Ki values) using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning techniques. nih.govnih.gov The resulting QSAR models provide mathematical equations that can predict the activity of new compounds based on their calculated descriptors.

Research findings from QSAR studies on spirooxindole derivatives have highlighted the importance of specific structural modifications on biological activity. For instance, studies on anticancer activity of spirooxindoles have shown that the nature and position of substituents on the indoline and other fused rings can significantly impact potency. Halogen substituents, particularly bromine at certain positions, have been shown to enhance antiproliferative activity against certain cancer cell lines. Similarly, the presence and type of groups on the spiro-fused ring also play a crucial role in determining the activity profile.

While a specific QSAR model equation for this compound's analgesic activity was not found in the search results, the application of QSAR to structurally related spirooxindoles for various activities demonstrates the potential of this method to guide the design and synthesis of novel this compound analogs with improved or targeted biological properties. By identifying key molecular features that contribute to desired activities or favorable ADME profiles, QSAR can significantly accelerate the process of lead optimization in drug discovery efforts related to the spirooxindole scaffold. nih.gov

The following table provides examples of experimental activity data (IC50 values) for some spirooxindole derivatives against specific cancer cell lines, illustrating the type of data used as the basis for QSAR modeling in this compound class.

| Compound | Cell Line | IC50 (µM) | Reference |

| Spirooxindole 6a | HepG2 (hepatocellular carcinoma) | 6.9 | |

| Spirooxindole 6i | HepG2 (hepatocellular carcinoma) | 6.3 | |

| Spirooxindole 6e | HepG2 (hepatocellular carcinoma) | 8.4 | |

| Spirooxindole 6j | HepG2 (hepatocellular carcinoma) | 9.9 | |

| Spirooxindole 6a | PC-3 (prostate cancer) | 11.8 | |

| Spirooxindole 6e | PC-3 (prostate cancer) | 13.5 | |

| Compound 4c | A549 (lung cancer) | 34.99 | |

| Compound 4f | A549 (lung cancer) | 41.12 |

These experimental data points, along with calculated molecular descriptors for each compound, would be used to build QSAR models aimed at predicting the activity of new spirooxindole analogs. The models can help researchers understand which structural modifications are likely to lead to more potent compounds.

Q & A

Q. What are the established protocols for synthesizing Horsfiline, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis protocols for this compound should include detailed descriptions of starting materials, reaction conditions (temperature, solvents, catalysts), purification steps, and characterization methods (e.g., NMR, HPLC). Reproducibility requires adhering to standardized procedures, such as those outlined in the Beilstein Journal of Organic Chemistry guidelines, which emphasize explicit documentation of experimental steps and validation via spectral data comparison with literature . For novel synthesis routes, include error margins for yields and purity metrics.

Q. How can researchers design initial bioactivity assays for this compound to prioritize target pathways?

Methodological Answer: Begin with in silico molecular docking studies to identify potential targets (e.g., enzymes, receptors). Follow with in vitro assays using cell lines relevant to the hypothesized bioactivity (e.g., cancer, antimicrobial). Use dose-response curves to establish IC50/EC50 values. Ensure experimental controls (positive/negative) and triplicate measurements to validate findings. Refer to Journal of Horticultural Research guidelines for statistical rigor in biological replicates .

Q. What analytical techniques are critical for characterizing this compound’s structural purity?

Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, IR, UV-Vis). For crystalline samples, X-ray diffraction provides definitive structural confirmation. Cross-reference spectral data with published benchmarks and report purity thresholds (e.g., ≥95% by HPLC). Guidelines from Author Guidelines (2021) recommend tabulating key spectral peaks and retention times to avoid redundancy in text .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a meta-analysis of existing data to identify variables such as assay conditions (pH, temperature), cell line specificity, or solvent effects. Use statistical tools (ANOVA, regression models) to isolate confounding factors. Replicate disputed experiments under standardized conditions, as suggested in General Guidelines for avoiding data misinterpretation . Publish negative results to clarify inconsistencies.

Q. What experimental strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer: Employ structure-activity relationship (SAR) studies to modify functional groups affecting solubility and bioavailability. Use in vitro ADMET assays (absorption, metabolism) and molecular dynamics simulations to predict in vivo behavior. Follow Materials and Methods standards from Journal of Horticultural Research for documenting animal model protocols, including dose administration and ethical approvals .

Q. How can computational modeling improve the understanding of this compound’s mechanism of action?

Methodological Answer: Apply density functional theory (DFT) to study electronic properties or molecular dynamics (MD) simulations to explore protein-ligand interactions. Validate models with experimental data (e.g., mutagenesis assays). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, as recommended in Back to the Basics (2024) . Share simulation parameters (force fields, software versions) for reproducibility.

Methodological & Reporting Standards

Q. What are the best practices for presenting contradictory spectral data in this compound studies?

Methodological Answer: Use comparative tables to highlight discrepancies in NMR/XRD data, annotating possible causes (e.g., solvent polarity, crystal polymorphism). Follow Instructions for Authors () to include raw data in supplementary materials. Discuss limitations in the Discussion section, focusing on methodological variability .

Q. How should researchers structure a manuscript to address gaps in this compound’s pharmacological profile?

Methodological Answer: Adhere to IMRAD (Introduction, Methods, Results, Discussion) format. In the Introduction, cite unresolved questions (e.g., "Mechanisms underlying this compound’s neuroprotective effects remain unclear"). Use Results to present new findings without redundancy, and Discussion to contextualize them using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.